1-Benzothiophene 1-oxide

Vue d'ensemble

Description

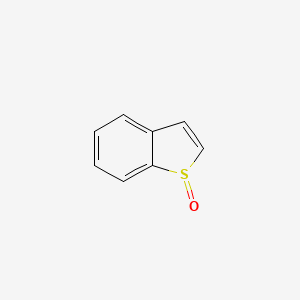

1-Benzothiophene 1-oxide is an organosulfur compound with the molecular formula C8H6OS. It is a derivative of benzothiophene, where the sulfur atom is oxidized to form a sulfoxide group.

Méthodes De Préparation

1-Benzothiophene 1-oxide can be synthesized through several methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes and a constant current electrolysis in an undivided electrolytic cell at room temperature. The reaction typically employs Et4NPF6 as the electrolyte and a mixture of HFIP and CH3NO2 as co-solvents .

Another method involves the aryne reaction with alkynyl sulfides. This one-step synthesis allows for the preparation of various benzothiophene derivatives, including this compound, by reacting o-silylaryl triflates with alkynyl sulfides .

Analyse Des Réactions Chimiques

1-Benzothiophene 1-oxide undergoes several types of chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.

Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.

Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

1-Benzothiophene 1-oxide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound is used in the production of advanced materials, including polymers and electronic devices

Mécanisme D'action

The mechanism of action of 1-Benzothiophene 1-oxide involves its interaction with molecular targets through the sulfoxide group. This group can form hydrogen bonds and coordinate with metal ions, making the compound a versatile ligand in various biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or catalytic processes in industrial applications .

Comparaison Avec Des Composés Similaires

1-Benzothiophene 1-oxide can be compared with other similar compounds, such as:

Benzothiophene: The parent compound without the oxidized sulfur atom.

Benzothiophene 1,1-dioxide: A further oxidized derivative with two oxygen atoms bonded to the sulfur.

Thiophene: A simpler sulfur-containing heterocycle without the benzene ring.

The uniqueness of this compound lies in its intermediate oxidation state, which provides a balance between reactivity and stability, making it suitable for a wide range of applications .

Activité Biologique

1-Benzothiophene 1-oxide (BTO) is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of BTO, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications. Data from various studies are synthesized to provide a comprehensive overview.

Chemical Structure

This compound has the molecular formula and features a benzothiophene core with an oxide group, which contributes to its reactivity and biological properties.

Cytotoxicity

BTO and its derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that benzothiophene derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) and inhibition of tumor-associated NADH oxidase (tNOX) activity in plasma membranes .

Table 1: Cytotoxic Activity of Benzothiophene Derivatives

| Compound | Cell Lines Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 6-[N-(2-phenylethyl)]BTO | K-562, CCRF-CEM, HeLa | 0.1 | tNOX inhibition, ROS induction |

| Other BTS derivatives | HT-29, MEL-AC | Varies | Apoptosis via ROS overproduction |

The mechanism by which BTO exerts its cytotoxic effects primarily involves:

- Induction of ROS : BTO promotes the production of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells .

- Inhibition of tNOX : The compound specifically inhibits the activity of tNOX, which is crucial for cancer cell survival. This inhibition is dependent on the redox state of the enzyme, indicating that BTO's efficacy may vary under different physiological conditions .

Study 1: Cytotoxic Effects on Leukemia Cells

A study demonstrated that BTO derivatives exhibited strong cytotoxicity against leukemia cell lines K-562 and CCRF-CEM. The results indicated a clear correlation between the lipophilicity of the compounds and their cytotoxic activity, with more lipophilic compounds showing enhanced effects .

Study 2: Inhibition of Tumor Growth

In vivo studies involving murine models have shown that BTO can inhibit tumor growth significantly. The mechanism involved was linked to its ability to induce apoptosis in tumor cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Potential Therapeutic Applications

Given its biological activities, BTO may have potential applications in cancer therapy. Its ability to selectively target cancer cells while inducing minimal toxicity to normal cells suggests a promising avenue for further research. Additionally, modifications to enhance its efficacy or reduce side effects could lead to the development of new anticancer drugs.

Propriétés

IUPAC Name |

1-benzothiophene 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBBBGXDQQURHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CS2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875779 | |

| Record name | Benzo[b]thiophenesulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51500-42-6 | |

| Record name | Benzo(b)thiophene, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051500426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51500-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[b]thiophenesulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide with aldehydes and imines?

A1: The research paper [] investigates the reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide, a derivative of 1-benzothiophene 1-oxide, with aldehydes and imines. This reaction is significant because it offers a potential synthetic route for creating new molecules containing the this compound scaffold. Understanding the reactivity and reaction mechanisms associated with this compound can be valuable for developing new synthetic methodologies in organic chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.